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Compound of Interest

Methyl 3-oxothiomorpholine-2-
Compound Name:

carboxylate
CAS No.: 1795304-62-9
Cat. No.: B1373206

Get Quote
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Core Scaffold Analysis, Synthesis Protocols, and Functionalization Strategies

Executive Summary & Structural Significance

Methyl 3-oxothiomorpholine-2-carboxylate is a specialized heterocyclic building block
belonging to the 1,4-thiazine-3-one class.[1] Unlike its more common isomer (5-
oxothiomorpholine-3-carboxylic acid, a derivative of carbocisteine), this scaffold features a
carbonyl group at the C3 position and a carboxylate ester at the C2 position.[1]

This specific arrangement creates a unique push-pull electronic environment:

e The C2-Methine Center: Positioned between a sulfur atom and two carbonyls (the lactam
and the ester), the C2 proton is highly acidic (

), acting as a "masked" active methylene equivalent.

e Conformational Constraint: The thiomorpholine ring imposes a semi-rigid chair/boat
conformation, making it an ideal bioisostere for proline or constrained peptide turns.
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Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Synthesis Strategy: The Chloromalonate-
Cysteamine Route[2]

The most robust synthetic pathway for accessing the 3-oxothiomorpholine-2-carboxylate core
involves the condensation of dimethyl chloromalonate with cysteamine (2-aminoethanethiol).

This approach is preferred over cysteine-based cyclizations as it directly establishes the C2-

functionalized lactam core.

Retrosynthetic Analysis

The formation of the ring proceeds via a cascade sequence: S-alkylation followed by
intramolecular amidation.

: S-Alkylation
Dimethyl Chloromalonate L
(Electrophile) w» Cyclization
S-Alkylated Intermediate (- MeOH) _ | Methyl 3-oxothiomorpholine-
. (Acyclic) o 2-carboxylate
Cysteamine HCI

(Nucleophile)

Click to download full resolution via product page

Figure 1: Retrosynthetic logic for the construction of the 3-oxothiomorpholine-2-carboxylate

core.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-oxothiomorpholine-2-carboxylate on a 10 mmol scale.
Reagents:

e Dimethyl chloromalonate (1.66 g, 10 mmol)

e Cysteamine Hydrochloride (1.14 g, 10 mmol)

e Sodium Methoxide (0.5 M in MeOH, freshly prepared)
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e Solvent: Anhydrous Methanol

Step-by-Step Methodology:

Preparation of Nucleophile: In a flame-dried 100 mL round-bottom flask under Argon,
dissolve Cysteamine HCI (1.14 g) in anhydrous MeOH (20 mL).

Base Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide solution (2.0 equiv,
20 mmol) to neutralize the HCI and generate the thiolate anion. Note: The solution may
become slightly cloudy due to NaCl precipitation.

Alkylation: Add Dimethyl chloromalonate (1.66 g) dropwise over 15 minutes. Maintain
temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C).

Cyclization: Stir the reaction mixture at reflux (65°C) for 4—6 hours. Monitor by TLC (SiO2,
50% EtOAc/Hexane). The intermediate acyclic species will disappear, converging into the
cyclized lactam.

Workup:
o Concentrate the reaction mixture under reduced pressure.

o Resuspend the residue in EtOAc (50 mL) and wash with 1N HCI (10 mL) to remove
unreacted amine species.

o Wash with Brine (20 mL), dry over
, and concentrate.

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography
(Gradient: 20%

50% EtOAc/Hexanes).
Self-Validating Checkpoints:

e Odor Check: The distinct "rotten egg" smell of free thiols should disappear as the S-
alkylation proceeds.
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* NMR Check: The disappearance of the singlet for the chloromalonate methine (

ppm) and appearance of the ring C2-methine doublet/singlet (
ppm).

Chemical Reactivity & Functionalization

The scaffold offers three distinct vectors for diversification, enabling the construction of
complex libraries.

The C2 "Active Methine" (Alkylation)

The proton at C2 is significantly acidic due to the adjacent ester and sulfur atom (and the
inductive effect of the lactam carbonyl).

e Protocol: Treat with

or NaH in DMF, followed by an alkyl halide (

).

e Outcome: Creates quaternary centers at C2. This is critical for preventing racemization in
biological systems and locking conformation.

N4-Functionalization

The lactam nitrogen is nucleophilic after deprotonation.[1]

e Protocol: NaH/THF + Alkyl Halide.

o Outcome: Modulates lipophilicity and membrane permeability.

S-Oxidation

The sulfur atom can be selectively oxidized to the sulfoxide or sulfone, altering the ring pucker
and polarity.

o Sulfoxide: 1.0 eq mCPBA, 0°C, DCM.[1]
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e Sulfone: 2.5 eq mCPBA, RT, DCM.[1]

Methyl 3-oxothiomorpholine-
2-carboxylate

Base/R-X |NaH/R-X
(Active Methine) (Lactam N) (Oxidation)

| N4-Functipnalization

\/

N-Substituted
Peptidomimetics

C2-Functionglization

Sulfoxides/Sulfones
Analogs

(Polarity Tuning)

|

I

I

, m

Quaternary Amino Acid i
|

|

Click to download full resolution via product page
Figure 2: Divergent reactivity profile of the 3-oxothiomorpholine scaffold.

Analytical Characterization Data

The following data is representative of the class (based on ethyl/methyl ester analogs) and
serves as a reference for product verification.
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Property Value | Description Note

) White to off-white crystalline
Physical State

solid
_ _ Varies with ester group (Me vs
Melting Point 67-70 °C
Et)
2.8-3.0 (m, 2H,

), 3.4-3.6 (M, 2H,

NMR (DMSO- ), 3.7 (s, 3H, o _
C2 proton shift is diagnostic
) ), 4.4 (s, 1H,
), 8.1 (brs, 1H,
)
MS (ESI)

Soluble in DMSO, MeOH,

Solubilit
y DCM:; Poor in Water

Medicinal Chemistry Applications
Bioisosterism

This scaffold acts as a constrained bioisostere for:

e Morpholines: The sulfur substitution modifies metabolic stability and lipophilicity (

).
e -Lactams: The ester functionality allows it to mimic aspartic acid or glutamate side chains

locked in a cycle.

Therapeutic Areas[10]

e Enzyme Inhibitors: The C2 position can be tailored to fit into the active sites of
metalloproteases or serine proteases.
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e Antibacterial Agents: Analogs fused with quinoline systems (e.g., via the N4 position) have
shown efficacy against resistant bacterial strains.

» Neuropharmacology: As a cyclic GABA analog derivative, substituted thiomorpholines are
explored for modulation of GABA receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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